1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl-
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Overview
Description
1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its two phenyl groups attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction conditions are relatively mild, and the yields are generally high, ranging from 78% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyrazole to a fully aromatic pyrazole.
Reduction: Reduction reactions can further hydrogenate the compound, potentially affecting its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyrazole ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fully aromatic pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar in structure but with an additional phenyl group.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the dihydropyrazole core but differ in their substituents.
Uniqueness
1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups can enhance its stability and potentially increase its efficacy in various applications.
Properties
CAS No. |
57508-73-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol |
InChI |
InChI=1S/C15H14N2O/c18-15-13(11-7-3-1-4-8-11)16-17-14(15)12-9-5-2-6-10-12/h1-10,13,15-16,18H |
InChI Key |
VOGRXCRVILPCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=NN2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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